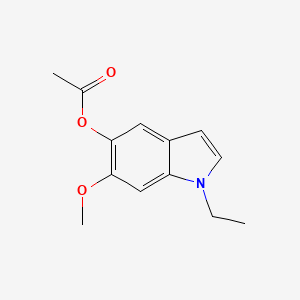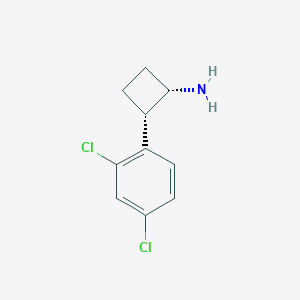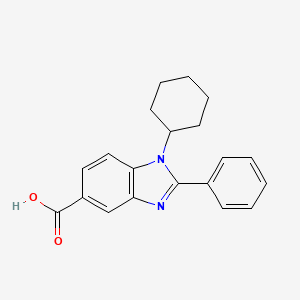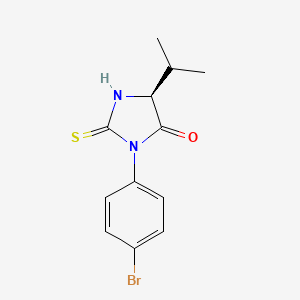
(5S)-3-(4-Bromophenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes a bromophenyl group, an isopropyl group, and a thioxoimidazolidinone core
Vorbereitungsmethoden
The synthesis of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bromophenyl and isopropyl precursors.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the thioxoimidazolidinone ring. This step may require heating and the use of a catalyst to proceed efficiently.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thioxo group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization and Ring-Opening: The imidazolidinone ring can undergo cyclization reactions to form larger ring systems or ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thioxoimidazolidinone core can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one include:
(S)-3-(4-Chlorophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(4-Fluorophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a fluorine atom instead of bromine.
(S)-3-(4-Methylphenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of bromine.
The uniqueness of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
61357-80-0 |
|---|---|
Molekularformel |
C12H13BrN2OS |
Molekulargewicht |
313.22 g/mol |
IUPAC-Name |
(5S)-3-(4-bromophenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H13BrN2OS/c1-7(2)10-11(16)15(12(17)14-10)9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,17)/t10-/m0/s1 |
InChI-Schlüssel |
GCZDBXTUWINZRG-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
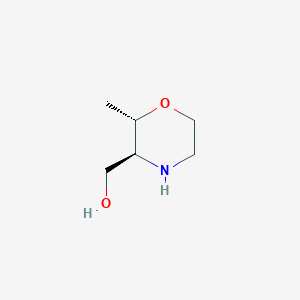
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)

![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)

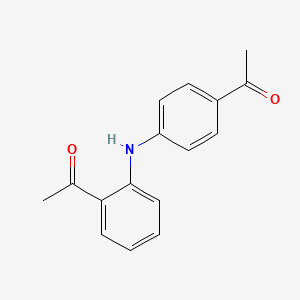
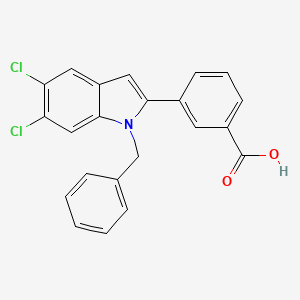
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
